4-Benzyloxy-2-formylphenylboronic acid pinacol ester
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Overview
Description
4-Benzyloxy-2-formylphenylboronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic synthesis. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions. The compound’s structure includes a benzyloxy group and a formyl group attached to a phenyl ring, which is further connected to a boronic acid pinacol ester moiety. This unique structure makes it a valuable building block in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
4-Benzyloxy-2-formylphenylboronic acid pinacol ester is an organoboron compound . The primary targets of this compound are the molecules or structures in the cell with which it interacts.
Mode of Action
The compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . It interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester .
Biochemical Pathways
The compound is involved in several biochemical pathways. It plays a significant role in the Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s important to note that the stability of boronic esters like this compound can pose challenges for their pharmacokinetic properties . Boronic esters are usually stable, but their increased stability can make the removal of the boron moiety challenging if required .
Result of Action
The result of the compound’s action depends on the specific biochemical pathways it is involved in. For instance, in the Suzuki-Miyaura coupling, the compound contributes to the formation of carbon-carbon bonds . The protodeboronation process can lead to the formation of new compounds by removing the boron moiety .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters like this compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-2-formylphenylboronic acid pinacol ester typically involves the esterification of 4-benzyloxy-2-formylphenylboronic acid with pinacol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. A common method involves the reaction of 4-benzyloxy-2-formylphenylboronic acid with pinacol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to promote the esterification process, resulting in the formation of the desired pinacol ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the pure product.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-2-formylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as alkoxides, amines, and thiols.
Cross-Coupling: Palladium catalysts, aryl or vinyl halides, and bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: 4-Benzyloxy-2-carboxyphenylboronic acid pinacol ester.
Reduction: 4-Benzyloxy-2-hydroxymethylphenylboronic acid pinacol ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cross-Coupling: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
4-Benzyloxy-2-formylphenylboronic acid pinacol ester has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it serves as a precursor for the synthesis of biologically active molecules.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-containing structures.
Chemical Biology: The compound is used in the design of molecular probes and sensors for detecting biological molecules and studying biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the benzyloxy and formyl groups.
2-Formylphenylboronic acid pinacol ester: Similar but lacks the benzyloxy group.
4-Benzyloxyphenylboronic acid pinacol ester: Similar but lacks the formyl group.
Uniqueness
4-Benzyloxy-2-formylphenylboronic acid pinacol ester is unique due to the presence of both the benzyloxy and formyl groups, which provide additional functionalization options and reactivity compared to other boronic acid pinacol esters. This makes it a versatile compound in organic synthesis, allowing for the formation of a wide range of complex molecules.
Properties
IUPAC Name |
5-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)18-11-10-17(12-16(18)13-22)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUSOMHXURBCGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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